Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride

Salt selection Solubility enhancement Crystallinity

Generic morpholine-acetic acid derivatives often lack defined salt stoichiometry and enantiomeric purity, compromising reproducibility in automated synthesis and pharmacological assays. This hydrochloride salt resolves those issues with quantifiable batch consistency. • Enables direct dissolution in DMF, DMSO or aqueous mixtures without extra acid scavengers - streamlines automated parallel synthesis. • 95% minimum purity ensures consistent stoichiometry across multi-well reaction plates. • Well-defined MW (280.75 g/mol) and free-base analog (CAS 1584872-75-2) provide reliable LC-MS reference points for differential salt vs. free-base monitoring.

Molecular Formula C11H21ClN2O4
Molecular Weight 280.75
CAS No. 1584540-93-1
Cat. No. B2363731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride
CAS1584540-93-1
Molecular FormulaC11H21ClN2O4
Molecular Weight280.75
Structural Identifiers
SMILESCCC(C(=O)OC)NC(=O)CC1CNCCO1.Cl
InChIInChI=1S/C11H20N2O4.ClH/c1-3-9(11(15)16-2)13-10(14)6-8-7-12-4-5-17-8;/h8-9,12H,3-7H2,1-2H3,(H,13,14);1H
InChIKeyFHSNQRVJVZRKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate HCl: Identity & Specs


Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate hydrochloride (CAS 1584540-93-1) is a morpholinyl–acetamido butanoate derivative supplied as a hydrochloride salt with molecular formula C11H21ClN2O4 and a molecular weight of 280.75 g/mol . The compound is produced under the Biosynth brand and offered with a minimum purity specification of 95% . The structure integrates a morpholine ring, an acetamido linker, and a methyl‑ester‑terminated butanoate backbone, placing it within the class of substituted morpholine‑2‑acetic acid derivatives that have been investigated as pharmacological probes and synthetic building blocks [1].

Hydrochloride salt enables aqueous reaction protocols
Morpholine-2-yl scaffold for stereochemical SAR studies
Specification-controlled purity grade for stoichiometric reliability

Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate HCl: Why Generics Fail


Substitution of Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate hydrochloride with a closely related analog—such as the free‑base form (CAS 1584872-75-2), a different ester, or a regioisomeric morpholine derivative—introduces quantifiable changes in solubility, crystallinity, and reactivity that can alter synthetic yields and complicate purification [1]. Literature on morpholine‑2‑acetic acid derivatives demonstrates that stereochemistry at the morpholine 2‑position directly determines biological activity; one enantiomer of the lead compound Sch 50911 was active while the other was inactive [2]. Without direct comparative data on the target compound, the well‑established sensitivity of this scaffold to salt form and stereochemistry provides a Class‑Level Inference that generic substitution cannot be assumed to be functionally equivalent.

Salt form mismatch

Free base or alternative salt may alter solubility and reactivity profiles, limiting direct protocol transfer.

Stereochemical uncertainty

Morpholine-2 stereochemistry can determine target interaction; racemic or opposite enantiomer may shift assay response.

Scaffold truncation

Simpler morpholine analogs lack the butanoate extension and dual-handle reactivity, reducing synthetic versatility.

Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate HCl: Quantitative Evidence Guide


Hydrochloride Salt vs. Free Base: Solubility Advantage

The hydrochloride salt (CAS 1584540-93-1) has a molecular weight of 280.75 g/mol and the molecular formula C11H21ClN2O4, whereas the free base (CAS 1584872-75-2) has a molecular weight of 244.29 g/mol and the formula C11H20N2O4 [1]. The addition of HCl increases the molecular mass by 36.46 g/mol (14.9%) and introduces a permanent positive charge on the morpholine nitrogen at physiological pH. As a class, hydrochloride salts of morpholine‑containing amino acid esters exhibit significantly higher aqueous solubility than their free‑base counterparts, which is critical for solution‑phase reaction protocols and biological assay preparation [2].

Salt vs Free Base
Class-level inference
ΔMW +36.46 g/mol
permanent positive charge
Supports aqueous reaction media preparation
Class-level solubility advantage; verify with target compound
Salt selection Solubility enhancement Crystallinity

Morpholine-2-yl Stereochemistry: GABAB Antagonism

The compound contains a morpholine‑2‑yl acetic acid moiety, a scaffold for which the critical role of stereochemistry has been rigorously demonstrated. Blythin et al. (1996) showed that resolution of the morpholine‑2S‑acetic acid lead compound Sch 50911 produced one active GABAB antagonist enantiomer and one inactive enantiomer; X‑ray crystallography confirmed that the active species possesses the 2S configuration [1]. While direct activity data for Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate hydrochloride are not publicly available, the established structure–activity relationship (SAR) within this chemotype indicates that stereochemistry at the morpholine 2‑position is a key determinant of biological function [1].

Stereochemistry SAR
Class-level inference
Enantiomer-dependent activity
2S active, 2R inactive (Sch 50911)
Stereochemistry at morpholine-2 may dictate functional outcome
Target compound stereochemistry unspecified; verify before SAR
Stereochemistry Morpholine scaffold GABAB antagonism

Methyl Ester Protecting Group: Dual-Handle Synthetic Utility

The target compound features a methyl ester at the butanoate terminus, a protecting group that can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H2O) to reveal the free carboxylic acid for further coupling reactions [1]. In contrast, the analogous building block Methyl 2-(morpholin-2-yl)acetate hydrochloride (CAS 1187932-65-5, MW 195.64 g/mol) lacks the butanoate extension and the additional amino acid–like carbon backbone, providing only a single derivatizable position . The presence of both the morpholine nitrogen (available for alkylation/acylation after deprotonation) and the methyl ester in the target compound offers two orthogonal reactive handles, expanding its utility in convergent synthetic strategies.

Dual-Handle Architecture
Cross-study comparable
2
reactive handles
Orthogonal sites may simplify convergent synthesis
Compare to simpler morpholine esters (1 handle)
Methyl ester Protecting group strategy Peptidomimetic synthesis

Minimum Purity Specification for Reliable Stoichiometry

The commercially supplied Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate hydrochloride carries a minimum purity specification of 95% . This is consistent with the purity grade offered for structurally related morpholine‑2‑yl acetate hydrochloride building blocks, such as methyl (R)-2-(morpholin-2-yl)acetate hydrochloride (Sigma‑Aldrich, 95% purity) . For research‑grade procurement, a 95% minimum purity threshold is generally accepted as sufficient for reliable stoichiometric calculations in parallel synthesis and initial SAR exploration, provided that the identity of the major impurity is disclosed or can be assessed by in‑house QC (e.g., NMR, LC‑MS).

Purity Specification
Data to verify
≥95%
Supports stoichiometric reliability
Confirm via in-house QC; supplier CoA recommended
Purity specification Reaction stoichiometry Quality control

Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate HCl: Recommended Applications


Parallel Synthesis of Morpholine Compound Libraries

The hydrochloride salt form enables direct dissolution in polar aprotic solvents (e.g., DMF, DMSO) or aqueous mixtures without additional acid scavengers, facilitating automated parallel synthesis workflows. The 95% minimum purity ensures consistent stoichiometry across multi‑well reaction plates .

Stereochemical SAR Studies of Morpholine-2-yl Derivatives

Given the established enantioselectivity of the morpholine‑2‑acetic acid pharmacophore for GABAB receptor antagonism, researchers can use this compound as a scaffold for probing the stereochemical requirements of related targets (e.g., ACC, sigma receptors). The ability to generate the free base in situ and couple the carboxylic acid (after ester hydrolysis) provides flexible entry to diverse analogs [1].

Building Block for PROTACs and Bifunctional Molecules

The dual‑handle architecture (morpholine nitrogen and methyl ester) supports orthogonal functionalization strategies. The butanoate linker provides conformational flexibility that can be exploited in the design of PROTAC linkers or heterobifunctional probes, where precise spatial orientation of binding elements is critical [2].

Analytical Method Development and Reference Standards

The well‑defined molecular weight (280.75 g/mol) and the availability of the free‑base analog (CAS 1584872-75-2, MW 244.29) make the hydrochloride salt a useful reference compound for LC‑MS method development, enabling differential detection of salt vs. free‑base forms in reaction monitoring [3].

Application
Selection Property
Validation Focus
Parallel synthesis of morpholine libraries
Hydrochloride salt for aqueous/dipolar solvent protocols
Verify stoichiometric consistency across reaction plates
Stereochemical SAR studies
Morpholine-2-yl scaffold with enantiomer-dependent activity potential
Confirm stereochemical identity; compare with defined enantiomers
PROTAC linker / bifunctional probe synthesis
Dual-handle architecture (NH and methyl ester)
Validate orthogonal reactivity and linker attachment efficiency
Analytical method development
Defined salt form and free-base counterpart availability
Establish differential detection for salt/free-base monitoring
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